molecular formula C15H20N2O2S B2678392 N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide CAS No. 2034238-98-5

N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2678392
CAS No.: 2034238-98-5
M. Wt: 292.4
InChI Key: GQVDOSVSFRBXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a pyridine-based carboxamide derivative characterized by a cyclopentyl group attached to the carboxamide nitrogen and a thiolan-3-yloxy substituent at the 2-position of the pyridine ring. The compound’s design leverages the pyridine core for hydrogen bonding and π-stacking interactions, while the thiolan-3-yloxy group may enhance solubility and metabolic stability .

Properties

IUPAC Name

N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c18-15(17-12-3-1-2-4-12)11-5-7-16-14(9-11)19-13-6-8-20-10-13/h5,7,9,12-13H,1-4,6,8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVDOSVSFRBXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide and related compounds:

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Biological Activity (IC₅₀/EC₅₀) Synthesis Yield (%) Key Reference
This compound Pyridine-4-carboxamide Cyclopentyl (N), Thiolan-3-yloxy (C2) ~306.4 (calculated) Not reported Not reported N/A
KuSaSch100 (3-Amino-N-(4-chlorophenyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide) Thieno[2,3-b]pyridine-carboxamide 4-Chlorophenyl (N), Cyclopentane-fused 451.94 Antiplasmodial (EC₅₀: <1 µM) 47%
KuSaSch101 (3-Amino-N-(4-fluorophenyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide) Thieno[2,3-b]pyridine-carboxamide 4-Fluorophenyl (N), Cyclopentane-fused 435.92 Antiplasmodial (EC₅₀: <1 µM) 36%
N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5a-p derivatives) Pyridine-4-carboxamide Thiazolidinone (C2), Aryl substituents ~320–380 (varies) Anti-inflammatory (IC₅₀: 0.8–12.5 µM) 60–85%
4-methyl-6-(thiolan-3-yloxy)pyridin-3-amine Pyridine-3-amine Methyl (C4), Thiolan-3-yloxy (C6) 199.67 Not reported Not reported

Key Observations:

Structural Variations: KuSaSch100/101 feature a fused thienopyridine core and cyclopentane ring, enhancing planar rigidity compared to the simpler pyridine scaffold of the target compound. This rigidity may improve binding to parasitic enzymes in antiplasmodial applications . Thiazolidinone derivatives () replace the thiolan-3-yloxy group with a thiazolidinone ring, which introduces additional hydrogen-bonding sites critical for anti-inflammatory activity .

Synthesis Efficiency: KuSaSch compounds exhibit moderate yields (36–47%), attributed to steric challenges in cyclopentane fusion . In contrast, thiazolidinone derivatives achieve higher yields (60–85%) due to streamlined condensation steps .

Biological Activity: Antiplasmodial activity in KuSaSch compounds correlates with electron-withdrawing substituents (e.g., 4-Cl, 4-F), which enhance lipophilicity and membrane permeability . Anti-inflammatory thiazolidinone derivatives show potency dependent on aryl group bulkiness, as predicted by 3D-QSAR models .

Physicochemical Properties: The thiolan-3-yloxy group in the target compound may confer better solubility than the thienopyridine core of KuSaSch analogs, as sulfur-containing moieties often improve pharmacokinetics .

Computational and Structural Insights

  • 3D-QSAR Analysis: For thiazolidinone-pyridine carboxamides, steric bulk at the C2 position (e.g., 4-chlorophenyl) enhances anti-inflammatory activity by fitting into hydrophobic pockets of COX-2 enzymes .
  • Ring Puckering : The thiolan-3-yloxy group’s puckering conformation (Cremer-Pople parameters) could influence binding to targets, as seen in cyclopentane-based systems .

Biological Activity

N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a thiolan moiety and a cyclopentyl group. This unique structure is hypothesized to contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes that play crucial roles in cancer cell proliferation and survival.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicate promising activity against human liver (HepG2) and colon (HCT-116) cancer cells, while showing minimal toxicity to normal fibroblast cells (BJ-1).

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
This compoundHepG212.58
This compoundHCT-11615.07
Control (Doxorubicin)HepG20.5-
Control (Doxorubicin)HCT-1160.6-

Structure–Activity Relationship (SAR)

The biological efficacy of this compound can be further understood through structure–activity relationship studies. Variations in substituents on the pyridine ring and thiolan moiety have been investigated to optimize potency and selectivity.

Key Findings from SAR Studies:

  • Substituent Effects : Electron-withdrawing groups at specific positions on the pyridine ring enhance antiproliferative activity.
  • Hydrophobic Interactions : The cyclopentyl group contributes to increased lipophilicity, potentially improving cellular uptake.
  • Binding Affinity : Molecular docking studies have shown favorable binding interactions with targets associated with tumor growth.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
  • Combination Therapy : In combination with established chemotherapeutics, this compound exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.